molecular formula C7H5NO2 B166862 5-Acetylfuran-2-carbonitrile CAS No. 133674-71-2

5-Acetylfuran-2-carbonitrile

Cat. No. B166862
M. Wt: 135.12 g/mol
InChI Key: QLVSENJSZBDVEW-UHFFFAOYSA-N
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Description

5-Acetylfuran-2-carbonitrile is a chemical compound with the molecular formula C7H5NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-acetylfuran, a similar compound, has been achieved through the Friedel–Crafts process, which is considered the most effective method . The enantioselective reduction of aromatic ketones, including furyl ketones, is commonly performed using the Noyori approach .


Molecular Structure Analysis

The molecular structure of 5-Acetylfuran-2-carbonitrile has been analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . Theoretical calculations using density functional theory (DFT) have been used to validate and provide more insights into the structural characterizations of the compound .


Chemical Reactions Analysis

The chemical reactions involving furan-based compounds are complex and diverse. For instance, the catalytic asymmetric synthesis of five-five-membered furan-based compounds has been established via organocatalytic asymmetric (2+4) annulation . The Diels–Alder reaction of biomass-derived furans is another emerging technology for the preparation of new molecular entities .

Scientific Research Applications

Heterocyclic Compound Synthesis

One of the primary applications of 5-Acetylfuran-2-carbonitrile derivatives is in the synthesis of heterocyclic compounds. For instance, Melikyan, Hovhannisyan, and Hayotsyan (2012) investigated the interaction of 3-acetylfuran-2(5H)-ones with dimethylformamide dimethyl acetal (DMF/DMA), leading to the formation of condensed furopyridine systems and heterocyclic substituted furanones. This research highlights the potential of 5-Acetylfuran-2-carbonitrile derivatives in synthesizing novel heterocyclic structures that could have varied applications in medicinal chemistry and materials science (Melikyan, Hovhannisyan, & Hayotsyan, 2012).

Fluorescent Chemosensors

Shylaja et al. (2020) developed dimethylfuran tethered 2-aminopyridine-3-carbonitriles that act as fluorescent chemosensors for Fe3+ ions and picric acid, with nanomolar detection limits. This application is significant for environmental monitoring and safety, as it enables the detection of hazardous substances in low concentrations (Shylaja, Rubina, Santharam Roja, & Kumar, 2020).

Antitumor Agents

Khalifa and Algothami (2020) synthesized novel 2-aminothiophene derivatives based on 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, exploring their potential as antitumor agents against human tumor cell lines. This study indicates the promise of 5-Acetylfuran-2-carbonitrile derivatives in the development of new antitumor medications (Khalifa & Algothami, 2020).

Corrosion Inhibitors

Verma et al. (2015) explored the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as effective corrosion inhibitors for mild steel in acidic solutions. Their findings demonstrate the chemical versatility and practical applications of 5-Acetylfuran-2-carbonitrile derivatives in industrial contexts, such as protecting metals from corrosion (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Organic Aerogels

Peikolainen et al. (2012) presented a method for preparing organic aerogels using 5-methylresorcinol and formaldehyde, with 5-Acetylfuran-2-carbonitrile derivatives catalyzing the sol-gel polymerization. This research opens pathways for using these compounds in the synthesis of lightweight, porous materials with potential applications in insulation, catalysis, and more (Peikolainen, Volobujeva, Aav, Uibu, & Koel, 2012).

Safety And Hazards

The safety data sheet for a similar compound, Acetylfuran, indicates that it is toxic in contact with skin, causes serious eye irritation, and is fatal if swallowed or inhaled . It is recommended to handle it with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

5-acetylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVSENJSZBDVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616589
Record name 5-Acetylfuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylfuran-2-carbonitrile

CAS RN

133674-71-2
Record name 5-Acetylfuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylfuran-2-carbonitrile
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